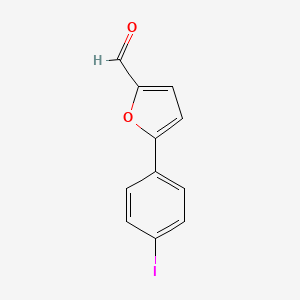

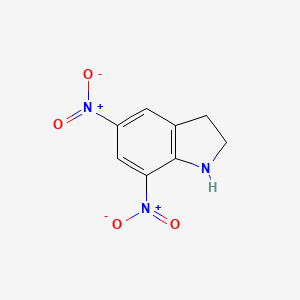

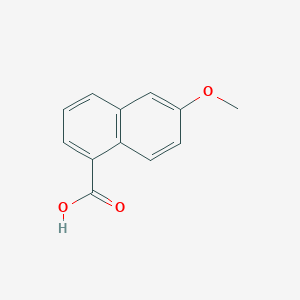

![molecular formula C14H16F3NO2 B1308711 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid CAS No. 732256-85-8](/img/structure/B1308711.png)

1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid is a compound that can be synthesized through various chemical reactions involving piperidine derivatives and trifluoromethyl groups. The compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in several studies. For instance, the preparation of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) was reported, which involved the testing of these compounds as inhibitors of steroid-5alpha-reductase . Another study presented a new synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid, which was prepared from N,N-bis(2-hydroxyethyl)amine through a series of reactions including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis .

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 4-piperidinecarboxylic acid hydrochloride, was characterized by single-crystal X-ray diffraction, computational calculations, and FTIR spectrum analysis . The piperidine ring in this compound adopts a chair conformation with the carboxyl group in the equatorial position, which could be similar to the conformation of 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid.

Chemical Reactions Analysis

The reactivity of piperidine derivatives has been explored in various contexts. For example, 1-benzenesulfinyl piperidine was used in combination with trifluoromethanesulfonic anhydride to activate thioglycosides for the formation of glycosyl triflates and diverse glycosidic linkages . Additionally, an acetatopalladium(II) complex with a piperidine derivative was synthesized and used as a catalyst in Suzuki–Miyaura coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from studies on similar compounds. Zwitterionic 4-piperidinecarboxylic acid monohydrate was found to crystallize as a zwitterion and form a three-dimensional assembly of hydrogen bonds . The stability and structural properties of 1-acyl-4-benzylpyridinium salts were also investigated, revealing interesting thermal instability and reactivity patterns .

科学的研究の応用

Chemical Synthesis and Modification

Synthesis of Piperidine Derivatives : Piperidine derivatives, including those related to 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid, have been synthesized from serine and terminal acetylenes, providing a route to optically pure piperidines. The products serve as versatile intermediates for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

Innovative Synthesis Methods : A new simple synthesis method has been developed for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, showcasing improved yields and simpler operational steps compared to traditional methods. This highlights the ongoing innovation in the synthesis of piperidine derivatives (Chun, 2000).

Crystal and Molecular Structure Studies

Structural Characterization : Studies on the crystal and molecular structure of 4-carboxypiperidinium chloride, closely related to the compound , provide insights into its conformation and bonding interactions. These findings are significant for understanding the chemical behavior and potential applications of similar compounds (Szafran et al., 2007).

Hydrogen Bonding Studies : Research on complexes formed by piperidine-4-carboxylic acid has shed light on hydrogen bonding patterns and spectral properties, contributing to the broader understanding of such compounds' chemical interactions (Komasa et al., 2008).

作用機序

Target of Action

The primary targets of the compound 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid are currently unknown

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

It is possible that this compound may influence several pathways, leading to downstream effects on cellular functions . More research is needed to understand the full extent of its impact on biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness

特性

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c15-14(16,17)12-3-1-10(2-4-12)9-18-7-5-11(6-8-18)13(19)20/h1-4,11H,5-9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCSXSSVAUPVIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

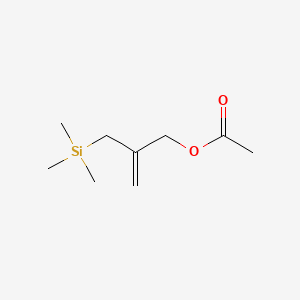

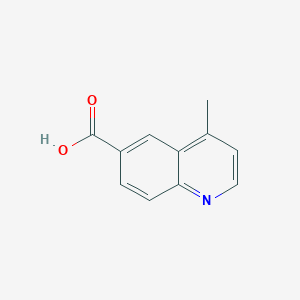

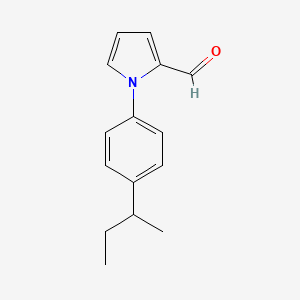

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)

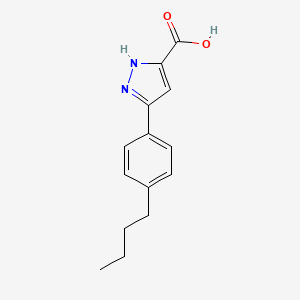

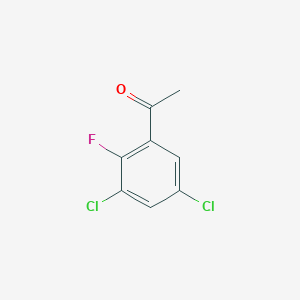

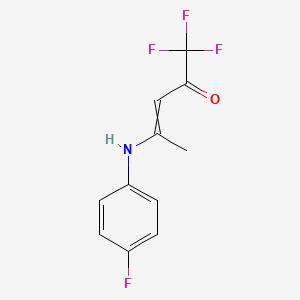

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)

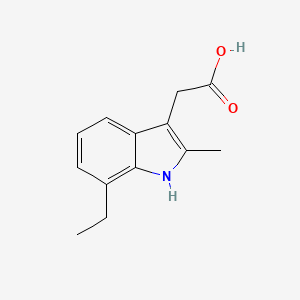

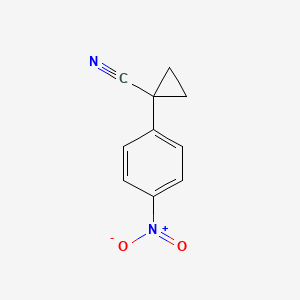

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)